(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol
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Overview
Description
(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol typically involves multiple steps, including the formation of the benzopyran core and the introduction of the nonadienyl side chain. Common synthetic routes may involve:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Nonadienyl Side Chain: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the nonadienyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for their efficiency and sustainability in such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Molecular Targets: Interacting with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
2R,3R-Dihydromyricetin: Known for its antioxidant and antibacterial properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: Another flavonoid with similar biological activities.
Uniqueness
(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol stands out due to its unique structural features, which contribute to its distinct biological activities and potential applications. Its combination of a benzopyran core with a nonadienyl side chain provides a unique scaffold for further chemical modifications and functionalization.
Properties
Molecular Formula |
C22H30O2 |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-2-(4,8-dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/t22-/m1/s1 |
InChI Key |
WQOSNKWCIQZRGH-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C[C@@](OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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